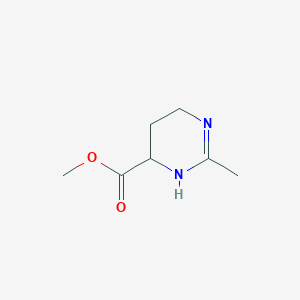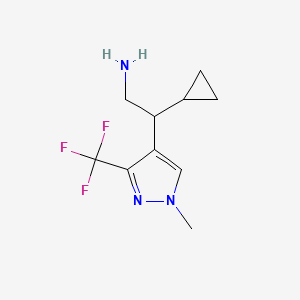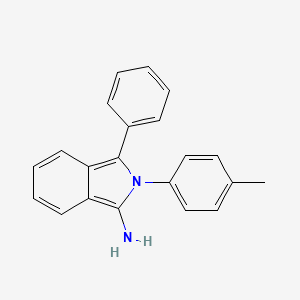
(S)-1-(6-((R)-2-Methylpyrrolidin-1-yl)hexyl)pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(6-(®-2-Methylpyrrolidin-1-yl)hexyl)pyrrolidine-2-carboxylic acid is a chiral compound with significant importance in various scientific fields. This compound is characterized by its two pyrrolidine rings and a carboxylic acid group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(6-(®-2-Methylpyrrolidin-1-yl)hexyl)pyrrolidine-2-carboxylic acid typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrolidine rings, followed by the introduction of the hexyl chain and the carboxylic acid group. Common reagents used in these reactions include pyrrolidine, hexyl bromide, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. The process is optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production. The reaction conditions are carefully controlled to maintain the stereochemistry of the compound, which is crucial for its biological activity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(6-(®-2-Methylpyrrolidin-1-yl)hexyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used to reduce the compound, often targeting the carboxylic acid group.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine rings, where halides or other leaving groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction typically produces alcohols.
Scientific Research Applications
(S)-1-(6-(®-2-Methylpyrrolidin-1-yl)hexyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a ligand in biochemical assays.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(6-(®-2-Methylpyrrolidin-1-yl)hexyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-1-(6-((S)-2-Methylpyrrolidin-1-yl)hexyl)pyrrolidine-2-carboxylic acid: A stereoisomer with different biological activity.
1-(6-Hexyl)pyrrolidine-2-carboxylic acid: Lacks the additional pyrrolidine ring, resulting in different chemical properties.
Uniqueness
(S)-1-(6-(®-2-Methylpyrrolidin-1-yl)hexyl)pyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H30N2O2 |
|---|---|
Molecular Weight |
282.42 g/mol |
IUPAC Name |
(2S)-1-[6-[(2R)-2-methylpyrrolidin-1-yl]hexyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H30N2O2/c1-14-8-6-12-17(14)10-4-2-3-5-11-18-13-7-9-15(18)16(19)20/h14-15H,2-13H2,1H3,(H,19,20)/t14-,15+/m1/s1 |
InChI Key |
WIRZYPZMRUBQFP-CABCVRRESA-N |
Isomeric SMILES |
C[C@@H]1CCCN1CCCCCCN2CCC[C@H]2C(=O)O |
Canonical SMILES |
CC1CCCN1CCCCCCN2CCCC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-2-(2-ethoxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazine](/img/structure/B13094404.png)
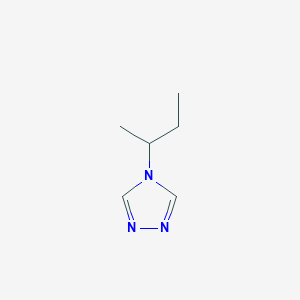
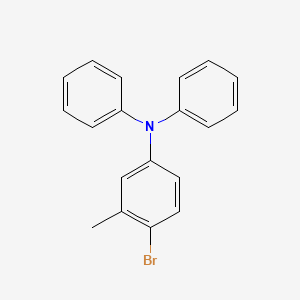
![(4AS,11BS)-11B-Benzyl-4A-methyl-3-oxo-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzo[A,C][7]annulen-9-YL trifluoromethanesulfonate](/img/structure/B13094425.png)
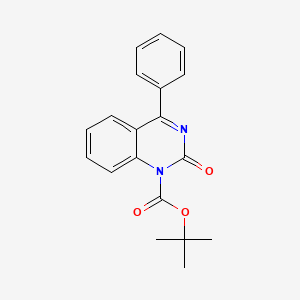
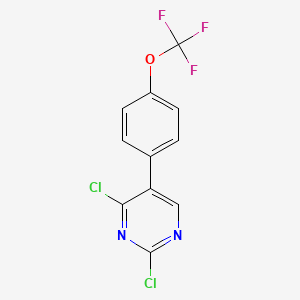
![2-(5-((5'-Ethoxy-2-isopropyl-6-oxo-4-propyl-6H-[1,2'-bipyrimidin]-5-yl)methyl)pyridin-2-yl)-N-hydroxybenzimidamide](/img/structure/B13094439.png)
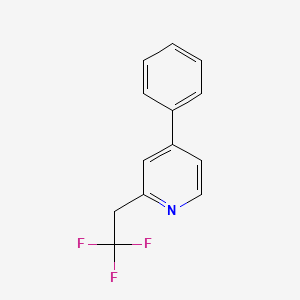
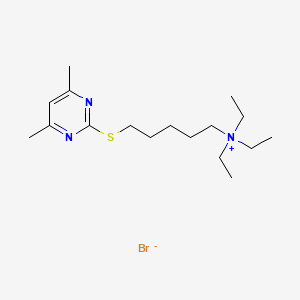
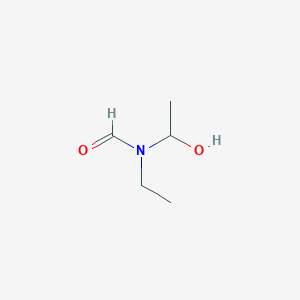
![5-bromo-1-cyclobutyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13094452.png)
